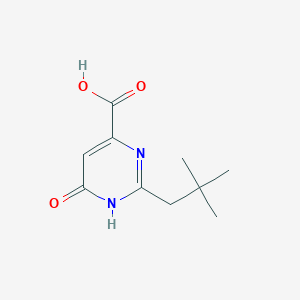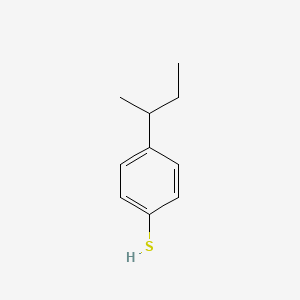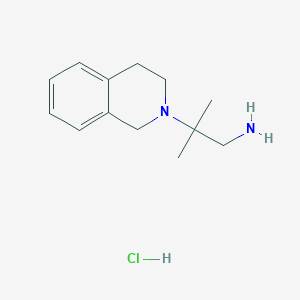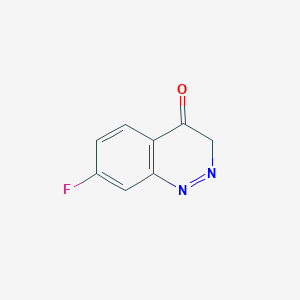
7-fluorocinnolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluorocinnolin-4(3H)-one is a fluorinated derivative of cinnolinone, a heterocyclic compound containing a fused benzene and pyrimidine ring. Fluorinated compounds are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and altered biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluorocinnolin-4(3H)-one typically involves the introduction of a fluorine atom into the cinnolinone structure. This can be achieved through various methods, such as:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic substitution: Starting from a halogenated cinnolinone and substituting the halogen with a fluorine atom using reagents like potassium fluoride (KF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and pressure control: Maintaining optimal conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
7-fluorocinnolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluorocinnolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Cinnolin-4(3H)-one: The non-fluorinated parent compound.
7-chlorocinnolin-4(3H)-one: A chlorinated analog.
7-bromocinnolin-4(3H)-one: A brominated analog.
Uniqueness
7-fluorocinnolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and influence molecular interactions.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-3H-cinnolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-3H,4H2 |
InChI Key |
ICTUCQOZVSUTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)F)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


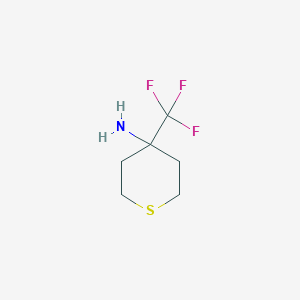
![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)
![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
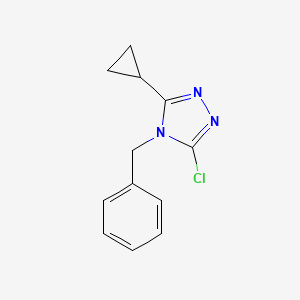
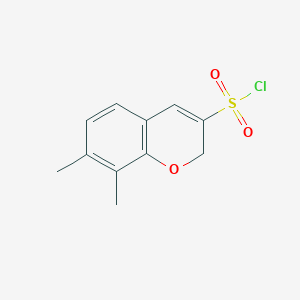
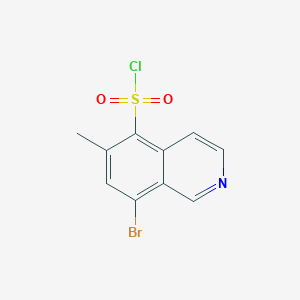
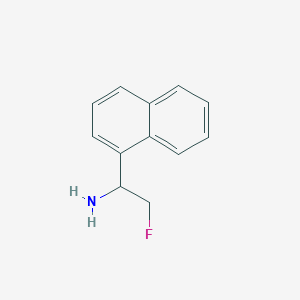
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
